Methyl 4-chloro-2-nitrobenzoate

Beschreibung

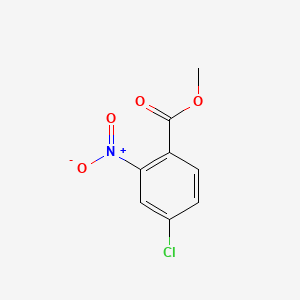

Methyl 4-chloro-2-nitrobenzoate (CAS 42087-80-9) is an aromatic ester with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol . It is a white to light yellow crystalline powder with a melting point of 43–45°C and a boiling point of 286°C . The compound is synthesized via the oxidation and esterification of 4-chloro-2-nitrotoluene with methanol . Its structure features a nitro group (-NO₂) at the 2-position and a chlorine atom (-Cl) at the 4-position on the benzene ring, with a methyl ester group (-COOCH₃) at the 1-position (Figure 1).

This compound is utilized in analytical chemistry, particularly in reverse-phase HPLC for separation and quantification, owing to its stability and distinct chromatographic behavior . It also serves as a precursor in organic synthesis and pharmaceutical intermediates .

Eigenschaften

IUPAC Name |

methyl 4-chloro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOSXVMUUBWGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022289 | |

| Record name | Methyl 4-chloro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42087-80-9 | |

| Record name | Benzoic acid, 4-chloro-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42087-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042087809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42087-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-chloro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-CHLORO-2-NITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCG337W522 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-chloro-2-nitrobenzoate serves as a precursor for several biologically active compounds. Its derivatives have been synthesized and evaluated for various pharmacological activities.

- Pharmaceutical Intermediates : MCNB is crucial in the synthesis of compounds like 5-(4-chloro-5-sulphamoyl-2-thenylaminophenyl)-1H-tetrazole, which is utilized as a diuretic agent. This highlights its role in developing drugs that target specific medical conditions .

- Antimicrobial and Anticancer Research : Ongoing studies are investigating the potential antimicrobial and anticancer properties of MCNB and its derivatives. Research indicates that modifications of the nitro group can enhance biological activity, making it a candidate for further pharmaceutical development .

Analytical Chemistry

MCNB is also employed in various analytical techniques, particularly in chromatography.

- High-Performance Liquid Chromatography (HPLC) : MCNB can be effectively separated using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid or formic acid used depending on the compatibility with mass spectrometry applications. This method allows for the isolation of impurities and is scalable for preparative purposes .

- Mass Spectrometry : The compound's compatibility with mass spectrometry makes it suitable for pharmacokinetic studies, where precise quantification of drug levels in biological samples is required .

Synthesis of Advanced Materials

In materials science, MCNB is utilized as a building block for synthesizing advanced materials.

- Polymer Chemistry : MCNB can be incorporated into polymer matrices to modify their properties. For instance, it can be used to create polymeric materials with specific functionalities, such as enhanced thermal stability or chemical resistance.

- Nanomaterials : Research has indicated that compounds derived from MCNB can be used in the synthesis of nanomaterials with unique optical or electronic properties, expanding its application scope beyond traditional organic synthesis .

Case Study 1: Synthesis of Bioactive Compounds

In a study focusing on the synthesis of new bioactive compounds, MCNB was reacted with various amines to yield substituted benzoates with enhanced antimicrobial activity. The results demonstrated that structural modifications could significantly influence biological efficacy, paving the way for novel therapeutic agents.

Case Study 2: Environmental Applications

Research has also explored the use of MCNB derivatives in environmental applications, particularly in the degradation of pollutants. The compound's reactivity allows it to participate in reactions that break down more complex environmental contaminants, showcasing its potential role in environmental remediation efforts .

Wirkmechanismus

The mechanism by which Methyl 4-chloro-2-nitrobenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Positional Isomers

The chloro-nitrobenzoate family includes several structural isomers differing in the positions of the nitro and chloro substituents (Table 1). These positional changes significantly influence electronic properties, steric effects, and chemical reactivity:

Key Observations :

- Electronic Effects : The 2-nitro group in this compound creates strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to isomers with nitro groups at meta positions .

- Steric Hindrance : Compounds with substituents in adjacent positions (e.g., 3-chloro-5-nitrobenzoate) exhibit increased steric strain, affecting their stability and reaction kinetics .

Physical and Chemical Properties

Melting Points and Solubility

This compound has a relatively low melting point (43–45°C) compared to its isomers, which typically range between 60–100°C, though specific data for many analogues remain undocumented . Its solubility in organic solvents (e.g., acetonitrile, methanol) facilitates its use in HPLC, whereas isomers with bulkier substituents may exhibit lower solubility .

Crystal Structure and Hydrogen Bonding

The crystal structure of this compound derivatives (e.g., 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate) reveals a planar ester moiety with torsional angles of 84.60° (Cl-substituted ring) and 88.55° (formyl-substituted ring) . Intermolecular C–H···O hydrogen bonds form edge-fused rings (R²²(20) and R⁴⁴(22)), stabilizing the crystal lattice . In contrast, the co-crystal of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline exhibits disorder, highlighting how substituent interactions influence packing .

Metabolic Pathways and Degradation

This compound is metabolized via hydrolysis to 4-chloro-2-nitrobenzoic acid, which undergoes reductive dehydroxylation to form salicylate in bacterial pathways (e.g., Arthrobacter sp.) . Comparatively, 2-nitrobenzoate is directly converted to salicylate via monooxygenase activity, bypassing intermediate steps . This difference underscores how chloro substituents alter enzymatic recognition and degradation efficiency.

Toxicity and Environmental Impact

Toxicity studies (96-hour Pimephales promelas assays) rank this compound with a toxicity value of 3.89, slightly higher than methyl 4-nitrobenzoate (3.88) but lower than methyl 4-chlorobenzoate (4.19) .

Biologische Aktivität

Methyl 4-chloro-2-nitrobenzoate (MCNB) is a nitroaromatic compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and environmental science. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 201.59 g/mol

- Appearance : Typically a yellow crystalline solid.

Target Interactions

MCNB interacts with various biological targets, including enzymes and receptors. The nitro group in MCNB can act as an electrophile, reacting with nucleophilic sites in proteins and potentially altering their function. This interaction can lead to significant cellular effects, including changes in enzyme activity and signal transduction pathways.

Biochemical Pathways

Research indicates that compounds like MCNB can influence several biochemical pathways. For instance, they may interfere with oxidative stress responses or modulate inflammatory pathways, which are critical in various disease processes .

Antimicrobial Properties

Studies have demonstrated that MCNB exhibits antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent . The minimal inhibitory concentrations (MICs) for different strains have been reported to be in the low micromolar range, indicating potent activity.

Cytotoxic Effects

MCNB has also been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies suggest that it can induce apoptosis in certain cancer cells, which may be attributed to its ability to generate reactive oxygen species (ROS) and disrupt cellular homeostasis .

Case Studies and Research Findings

-

Antibacterial Activity :

- A study assessed the antibacterial efficacy of MCNB against Staphylococcus aureus and Escherichia coli, reporting MIC values of 0.5 µg/mL and 1 µg/mL, respectively .

- Another investigation highlighted the compound's potential as a lead structure for developing new antibiotics due to its broad-spectrum activity against multidrug-resistant strains .

- Cytotoxicity Assays :

Environmental Impact

MCNB's environmental persistence raises concerns regarding its degradation products. Research indicates that microorganisms such as Pseudomonas sp. can utilize nitroaromatic compounds like MCNB as carbon sources, suggesting potential bioremediation applications .

Summary Table of Biological Activities

Vorbereitungsmethoden

Conventional Method

- Starting Material : 4-chloro-2-nitrobenzoic acid is traditionally prepared by nitration and chlorination of benzoic acid derivatives or by direct substitution on nitrobenzoic acid.

- Limitations : The conventional approach involves multiple steps and expensive starting materials, which limits industrial scalability.

Industrially Viable Method via 2,5-Dichloronitrobenzene

- Starting Material : 2,5-dichloronitrobenzene, commercially available and reasonably priced, serves as a practical starting point.

- Process : Selective substitution of one chlorine atom by a cyano group to form 4-chloro-2-nitrobenzonitrile, followed by hydrolysis to the corresponding acid.

- Key Reaction : Nucleophilic aromatic substitution using copper(I) cyanide and potassium cyanide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

- Reaction Conditions : Temperature range of 160–170°C, equimolar copper(I) cyanide to 2,5-dichloronitrobenzene, with catalytic amounts of potassium cyanide enhances yield.

- Post-Treatment : The reaction mixture is poured into cooled toluene, stirred, filtered to remove insolubles, solvent distilled off, and residue washed with carbon tetrachloride to purify the nitrile intermediate.

This method yields 4-chloro-2-nitrobenzonitrile with high purity and satisfactory yield, suitable for large-scale production.

Conversion of 4-chloro-2-nitrobenzonitrile to 4-chloro-2-nitrobenzoic Acid

- Hydrolysis : The nitrile group is hydrolyzed under acidic or basic conditions to yield 4-chloro-2-nitrobenzoic acid.

- Typical Conditions : Reflux with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), followed by acidification to precipitate the acid.

- Purification : Recrystallization from suitable solvents ensures high purity.

Esterification to Methyl 4-chloro-2-nitrobenzoate

- Reaction : 4-chloro-2-nitrobenzoic acid is esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

- Conditions : Reflux under anhydrous conditions to drive the equilibrium towards ester formation.

- Isolation : The product is isolated by neutralization, extraction, and purification steps such as recrystallization or distillation.

Summary Table of Preparation Steps and Conditions

| Step | Starting Material | Reagents/Catalysts | Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2,5-dichloronitrobenzene | CuCN, KCN, DMF | 160–170°C, 1–1.5 mol CuCN/mol substrate | 4-chloro-2-nitrobenzonitrile, high yield | Industrially viable, economical |

| Hydrolysis | 4-chloro-2-nitrobenzonitrile | HCl or NaOH aqueous solution | Reflux | 4-chloro-2-nitrobenzoic acid | Purification by recrystallization |

| Esterification | 4-chloro-2-nitrobenzoic acid | Methanol, acid catalyst (H2SO4/HCl) | Reflux in methanol | This compound | Standard Fischer esterification |

Detailed Research Findings and Notes

- The copper(I) cyanide-mediated substitution is critical for introducing the nitrile group selectively at the 4-position, despite the electron-withdrawing nitro group in the ortho position, which can otherwise promote side reactions.

- The addition of potassium cyanide improves reaction efficiency and yield by facilitating the cyanide ion availability.

- Use of DMF as solvent stabilizes the reaction environment and dissolves both organic and inorganic reagents effectively.

- Post-reaction purification involving toluene and carbon tetrachloride washing removes inorganic impurities and side products, ensuring high purity of the nitrile intermediate.

- The hydrolysis step is straightforward but requires careful control of pH and temperature to avoid decomposition.

- Esterification under acidic conditions is a classic and reliable method, with methanol serving both as solvent and reactant.

Q & A

Q. What are the established synthetic routes for Methyl 4-chloro-2-nitrobenzoate?

this compound is synthesized via side-chain oxidation and esterification of 4-chloro-2-nitrotoluene using methanol. This method typically involves catalytic oxidation under controlled conditions to ensure high yield and purity . Key parameters include temperature control (typically 80–100°C) and reaction time optimization (6–12 hours).

Q. What are the critical physical and chemical properties of this compound?

Q. What safety protocols are essential for handling this compound?

- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of dust or vapors.

- Store in sealed containers at room temperature in a dry environment to prevent hydrolysis .

Advanced Research Questions

Q. How can HPLC methods be optimized for analyzing this compound?

A validated reverse-phase HPLC method uses a Newcrom R1 column (low silanol activity) with a mobile phase of acetonitrile/water/phosphoric acid (ratio adjusted empirically). For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid . Key parameters:

Q. What crystallographic challenges arise in structural analysis, and how are they addressed?

Crystallographic refinement of this compound requires tools like SHELXL for small-molecule refinement and SHELXD for structure solution. Challenges include:

Q. How can discrepancies in reported melting points or spectral data be resolved?

Discrepancies may arise from impurities or polymorphic forms. Mitigation strategies:

Q. What strategies are effective for synthesizing biologically active derivatives?

Introducing substituents via nucleophilic aromatic substitution (e.g., replacing chlorine with fluorine or bromine) enhances reactivity. Example derivatives:

| Derivative | Synthetic Route | Application |

|---|---|---|

| Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate | Bromination/alkylation | Enzyme inhibition studies |

| 2-(2-Methylphenyl)-4-nitrobenzoic acid | Friedel-Crafts acylation | Drug candidate scaffold |

Q. How do substituents influence electronic properties and reactivity?

The nitro (–NO₂) and chloro (–Cl) groups are electron-withdrawing, directing electrophilic substitution to meta/para positions. Spectroscopic techniques:

- ¹H NMR : Aromatic protons show deshielding (δ 7.5–8.5 ppm).

- IR : Nitro symmetric/asymmetric stretches at ~1350 and ~1520 cm⁻¹.

Computational modeling (DFT) predicts charge distribution and reactive sites .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.